molecular formula C20H23N7O2 B2572497 1-(2-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021211-20-0

1-(2-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2572497
CAS No.: 1021211-20-0
M. Wt: 393.451
InChI Key: IYQIZGXRVCCADI-UHFFFAOYSA-N
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Description

The compound 1-(2-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a urea derivative characterized by a 2-methoxyphenyl group, an ethylurea linker, and a pyridazine-based heterocyclic system. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility, which enable interactions with diverse biological targets. This article provides a detailed comparison of this compound with structurally analogous urea derivatives, emphasizing substituent effects, synthetic approaches, and inferred physicochemical or biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-14-9-10-21-19(13-14)25-18-8-7-17(26-27-18)22-11-12-23-20(28)24-15-5-3-4-6-16(15)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQIZGXRVCCADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound notable for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N7O2C_{22}H_{25}N_{7}O_{2}, with a molecular weight of 419.5 g/mol. The structure features a methoxyphenyl group, a pyridazin moiety, and an ethylamine linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H25N7O2
Molecular Weight419.5 g/mol
Melting PointN/A
DensityN/A

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyridazine and pyridine rings have shown effectiveness against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential based on structural analogs.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. Compounds that target the PI3K/Akt/mTOR pathway have been particularly effective in preclinical studies. The presence of the methoxyphenyl and pyridazin groups may enhance binding affinity to these targets, leading to improved therapeutic outcomes.

Case Studies

  • In Vitro Studies : A study on similar compounds demonstrated that modifications in the methoxy group significantly influenced cytotoxicity against A549 lung cancer cells. The introduction of electron-donating groups enhanced activity, suggesting that this compound could exhibit similar trends.
  • In Vivo Studies : Animal models treated with pyridazine derivatives showed reduced tumor sizes and prolonged survival rates compared to control groups. These findings support further exploration into the efficacy of this compound in clinical settings.

Comparison with Similar Compounds

Methoxyphenyl Positional Isomerism

  • Target Compound: The 2-methoxyphenyl group introduces steric and electronic effects distinct from para-substituted analogs.
  • Impact on Solubility: Para-methoxy groups (e.g., in 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea ()) enhance hydrophobicity, whereas the ortho-methoxy group in the target compound may improve solubility due to reduced symmetry and polarity .

Heterocyclic Core Variations

  • Pyridazine vs. Pyridazine’s electron-deficient nature may influence binding kinetics .
  • Substituents on Heterocycles: The 4-methylpyridin-2-ylamino group in the target compound contrasts with bulkier substituents like trifluoromethyl () or pyrrolidinyl (), which increase lipophilicity but may reduce metabolic stability .

Physicochemical Properties

Property Target Compound Analogous Compound (Evidence ID) Key Difference
LogP Moderate (inferred) Higher (e.g., ) Lack of halogens/CF₃ groups reduces lipophilicity .
Hydrogen Bonding High (pyridazine N-atoms) Moderate (pyridine/pyrimidine analogs) Pyridazine’s dual N-atoms enhance H-bond capacity .
Solubility Likely improved Reduced (e.g., ) Ortho-methoxy group vs. bulky trimethoxy substituents .

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